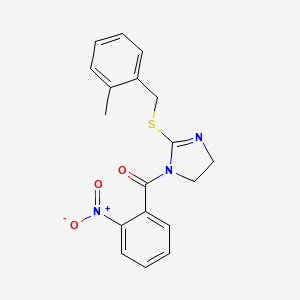

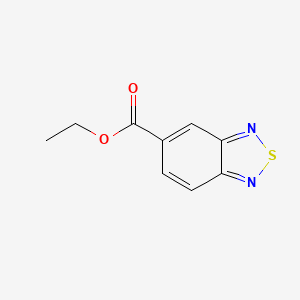

![molecular formula C21H18N2O4 B2924064 N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(1H-indol-3-yl)acetamide CAS No. 1448051-05-5](/img/structure/B2924064.png)

N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(1H-indol-3-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(1H-indol-3-yl)acetamide, also known as BIA 10-2474, is a small molecule drug candidate that was developed by the French pharmaceutical company Biotrial for the treatment of chronic pain. However, during a Phase I clinical trial in 2016, the drug caused severe neurological side effects, leading to the death of one volunteer and hospitalization of five others. The incident raised concerns about the safety and efficacy of the drug, and highlighted the importance of rigorous preclinical testing and clinical trial design.

Scientific Research Applications

Synthesis and Molecular Docking

The indole acetamide derivative N-(2-(2-(4-Chlorophenoxy)acetamido)phenyl)-2-carboxamide-1H-indole showcases significant outcomes in the design and synthesis for targeted anti-inflammatory applications. This compound, characterized through various spectroscopic techniques and X-ray diffraction studies, displays potential by targeting cyclooxygenase domains COX-1 and 2 in in silico modeling studies. Its geometric optimization and interaction energy studies have been extensively explored using density functional theory, further underlining its significance in scientific research for anti-inflammatory drug development (F. H. Al-Ostoot et al., 2020).

Structural Analysis and Properties

The interaction of N-(2-hydroxyphenyl)acetamide with methyl(organyl)dichlorosilanes has been studied, leading to the formation of silaheterocyclic compounds. These findings have opened new avenues for understanding the structural and electronic properties of such compounds, which are crucial for their potential application in pharmaceuticals and materials science. The research highlights the balance between stability and reactivity, facilitated through detailed NMR, FTIR spectra, and X-ray analysis (N. Lazareva et al., 2017).

Radioligand Development for A2B Adenosine Receptors

MRE 2029-F20, a derivative related to the structure of interest, has been identified as a selective antagonist ligand for A2B adenosine receptors. Its development as a radioligand and subsequent binding affinity studies highlight its utility in pharmacological characterization, offering insights into receptor-ligand interactions and the potential for therapeutic targeting (P. Baraldi et al., 2004).

Anticonvulsant Evaluation

Indoline derivatives, incorporating functionalized aryloxadiazole amine and benzothiazole acetamide, have been synthesized and evaluated for their anticonvulsant activities. This research underscores the therapeutic potential of these compounds, showcasing significant efficacy against seizures in preclinical models. The study not only highlights the structural diversity achievable through synthetic chemistry but also the promise of these molecules in developing new anticonvulsant therapies (R. Nath et al., 2021).

Allelochemical Transformation Products

The microbial transformation of benzoxazolinone and benzoxazinone allelochemicals has been reviewed, focusing on the formation of aminophenoxazinones, malonamic acids, and acetamides. This research is pivotal for understanding the environmental and agronomic impacts of these allelochemicals, potentially leading to the development of natural herbicide strategies and a deeper understanding of plant-microbe-soil interactions (I. Fomsgaard et al., 2004).

properties

IUPAC Name |

N-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]-2-(1H-indol-3-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O4/c24-21(11-15-13-23-18-6-2-1-5-17(15)18)22-9-3-4-10-25-16-7-8-19-20(12-16)27-14-26-19/h1-2,5-8,12-13,23H,9-11,14H2,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTEZOPUDAVUJAI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)OCC#CCNC(=O)CC3=CNC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(1H-indol-3-yl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

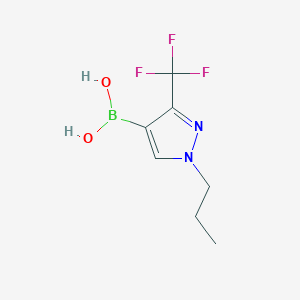

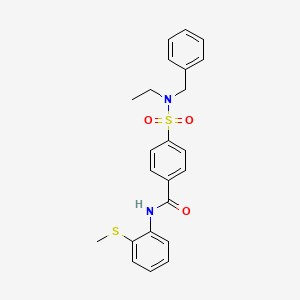

![2-(4-(N,N-diallylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2923984.png)

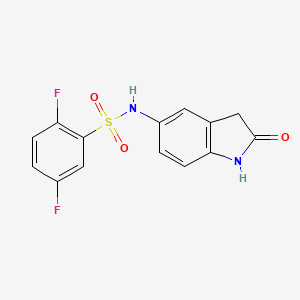

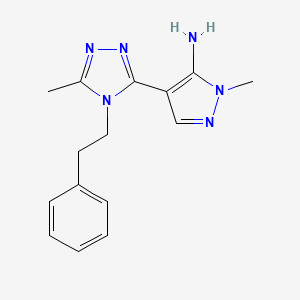

![N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]ethanediamide](/img/structure/B2923987.png)

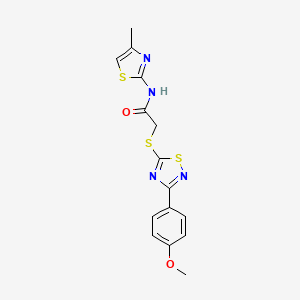

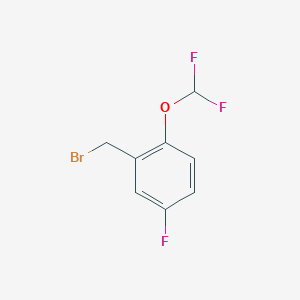

![N-(3,4-dimethoxyphenyl)-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide](/img/structure/B2923988.png)

![4-(N,N-diisobutylsulfamoyl)-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2923992.png)

![N~1~-[3-(dimethylamino)propyl]-N~1~-methyl-4-(trifluoromethyl)benzene-1,2-diamine](/img/structure/B2923994.png)

![2-phenyl-N-[3-(1-prop-2-enylbenzimidazol-2-yl)propyl]acetamide](/img/structure/B2924001.png)